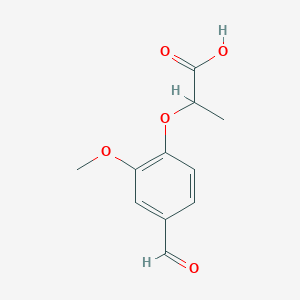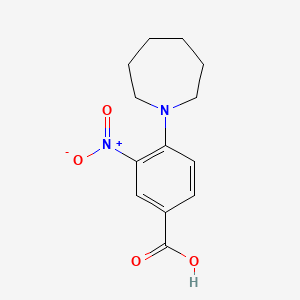
Pentafluorophenacyl bromide
Overview
Description
Pentafluorophenacyl bromide is a chemical compound with the molecular formula C8H2BrF5O and a molecular weight of 289 g/mol . It is primarily used as a derivatizing agent in analytical chemistry, where it reacts with various functional groups to form stable and easily detectable derivatives. This makes it valuable for analyzing complex mixtures using techniques like gas chromatography and high-performance liquid chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorophenacyl bromide can be synthesized through a multi-step reaction starting from pentafluorobenzonitrile . The process involves bromination and other chemical transformations under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions using bromine and pentafluorobenzonitrile as starting materials. The reaction is carried out in specialized reactors designed to handle the corrosive nature of bromine and the need for precise temperature control .
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a pentafluorophenacyl amine derivative .
Scientific Research Applications
Pentafluorophenacyl bromide has a wide range of applications in scientific research:
Analytical Chemistry: It is used to derivatize carboxylic acids, phenols, and sulfonamides for electron-capture detection in gas chromatography.
Environmental Science: It helps in the analysis of trace levels of halogenated phenols in air, water, and sediment samples.
Biological Research: It is used to study the interactions of various biomolecules by forming stable derivatives that can be easily analyzed.
Industrial Applications: It is employed in the analysis of trace organics in asphalt and other industrial materials.
Mechanism of Action
The mechanism of action of pentafluorophenacyl bromide involves its ability to react with nucleophiles, forming stable derivatives. This reaction is facilitated by the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic . The bromine atom is readily displaced by nucleophiles, leading to the formation of new chemical bonds and stable products .
Comparison with Similar Compounds
- 2’,6’-Difluorophenacyl bromide
- 3,5-Difluorophenacyl bromide
- 3’,4’,5’-Trifluoroacetophenone
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 2’,3’,4’,5’,6’-Pentafluoroacetophenone
Uniqueness: Pentafluorophenacyl bromide is unique due to its high reactivity and the stability of the derivatives it forms. The presence of five fluorine atoms significantly enhances its electron-withdrawing capability, making it more reactive compared to other phenacyl bromides with fewer fluorine atoms .
Properties
IUPAC Name |
2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHGZNFDGHGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379755 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-16-7 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of the product from this unusual reaction confirmed?
A2: The structure of the fluorescent product, tetrafluorobenzo[b]-1,3,5,7-tetraazatetracyclo[7.3.1 3,7 •1 5,9 •0 1,9 ] tetradecan-10-one, was determined using a combination of spectroscopic and crystallographic techniques. The researchers employed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy to elucidate the connectivity and environment of the atoms within the molecule []. The definitive three-dimensional structure was then confirmed through X-ray crystallography, providing unambiguous evidence for the unusual rearrangement and cyclization that occurred during the reaction [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)
